{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine
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Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to "[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine," typically involves the reaction of chloral with substituted anilines, leading to the formation of various intermediates depending on the reaction conditions. A series of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones can be produced through this method. The synthetic routes are interesting due to the potential formation of several other intermediates when chloral reacts with amines (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is typically analyzed using high-resolution magnetic resonance spectroscopy and ab initio calculations. These techniques provide insights into the conformation of the observed products, crucial for understanding the chemical behavior and potential applications of these compounds. The molecular structure is characterized by the presence of a thiazole ring, which is known for its stability and reactivity, making it a valuable component in medicinal chemistry and organic synthesis (Issac & Tierney, 1996).
Chemical Reactions and Properties
Thiazole derivatives, including "[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine," undergo a variety of chemical reactions, such as electrophilic substitution and nucleophilic attack, due to the reactive nature of the thiazole ring. These reactions are influenced by the substituents on the thiazole ring and the reaction conditions. The chemical properties of these compounds make them versatile intermediates in the synthesis of more complex molecules with potential biological activities (Sahiba et al., 2020).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and boiling point, depend on the nature of the substituents and the molecular structure. These properties are essential for determining the compound's suitability for various applications, including its use in pharmaceuticals, agrochemicals, and materials science. Understanding the physical properties is crucial for the formulation and delivery of compounds based on thiazole derivatives (Sahiba et al., 2020).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, such as reactivity, stability, and the ability to undergo various chemical transformations, are central to their applications in synthesis and drug design. The thiazole ring's presence contributes to the compound's pharmacological properties, making it a valuable moiety in the development of new therapeutic agents. Detailed analysis of these properties can guide the design and synthesis of novel compounds with enhanced biological activity (Sahiba et al., 2020).
Scientific Research Applications
Synthesis and Characterization
Synthesis of Isoxazolyl and Thiazolyl Derivatives : A study by Rajanarendar et al. (2004) involved synthesizing a series of isoxazolyl thiazoles and other related compounds, assessing their antimicrobial activity. This research showcases the versatility of thiazole derivatives in synthesizing compounds with potential bioactivity, indicating a broad area of application for similar compounds in developing new antimicrobial agents (Rajanarendar, Karunakar, & Srinivas, 2004).
Creation of Quinazolinone Derivatives : Párkányi and Schmidt (2000) developed new quinazolinone derivatives with potential biological activity by introducing various thiazole substituents. Their work underlines the importance of thiazole derivatives in synthesizing novel compounds with expected biological activities (Párkányi & Schmidt, 2000).
Biological Activity
Nematicidal and Antimicrobial Activities : Research by Reddy et al. (2010) explored the synthesis of certain thiazolanone derivatives, testing their nematicidal and antimicrobial efficacy. This indicates the potential utility of thiazole derivatives in agriculture and medicine for controlling pests and pathogens (Reddy, Rao, Yakub, & Nagaraj, 2010).
Antioxidant and Anti-inflammatory Properties : A study by Sravya et al. (2019) demonstrated the antioxidant and anti-inflammatory activities of certain oxadiazol and thiadiazol amine derivatives. This highlights the potential of thiazole and related derivatives in developing pharmacological agents with anti-inflammatory and antioxidant capabilities (Sravya, Nagarjuna, Padmavathi, Rajitha, Priya, & Padmaja, 2019).
Anticancer Agent Development : Nofal et al. (2014) synthesized new benzimidazole–thiazole derivatives, evaluating their anticancer activities. Their findings contribute to the ongoing search for novel anticancer agents, underscoring the importance of thiazole derivatives in medicinal chemistry (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 5-chloro-2-methyl-4-isothiazolin-3-one (cmit), have been studied for their antimicrobial properties . They have shown good activity against various microbial isolates, suggesting that the compound could potentially target microbial cells.
Mode of Action
Studies on cmit have shown that it acts as a biocide in aircraft fuel systems . Electrochemical studies were conducted to determine the impact of CMIT on the 7B04 aluminum alloy, which demonstrated that CMIT acted as a cathodic inhibitor and exhibited certain levels of short-term and long-term corrosion inhibition effects .
Biochemical Pathways
The reaction of cmit with glutathione and sulfate has been studied, providing insights into the mechanisms governing microbial problems .
Result of Action
Studies on similar compounds suggest potential antiproliferative and antioxidant activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the effectiveness of CMIT as a biocide in aircraft fuel systems was studied due to the unique properties of such systems . The structure and environment of aircraft fuel tanks, which inevitably contain liquid water, provide conditions for microbial survival. In addition, the free water, temperature, suitable pH, inorganic and organic matter in the fuel system facilitate a conducive environment for the proliferation of microorganisms .
properties
IUPAC Name |
1-(5-chloro-2-propan-2-yl-1,3-thiazol-4-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2S/c1-5(2)8-11-6(4-10-3)7(9)12-8/h5,10H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNRJIFPQNMALV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(S1)Cl)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine |
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